molecular formula C10H7ClFNO2 B12953771 Ethyl 2-chloro-3-cyano-4-fluorobenzoate

Ethyl 2-chloro-3-cyano-4-fluorobenzoate

Cat. No.: B12953771
M. Wt: 227.62 g/mol
InChI Key: SVVAHNSDAPYAJR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-4-fluorobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring system. The compound features chloro (Cl), cyano (CN), and fluoro (F) substituents at the 2-, 3-, and 4-positions, respectively, and an ethyl ester group at the carboxyl position. Such polyhalogenated/cyano-substituted benzoates are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic profiles and stability under synthetic conditions .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

ethyl 2-chloro-3-cyano-4-fluorobenzoate

InChI

InChI=1S/C10H7ClFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3

InChI Key

SVVAHNSDAPYAJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-cyano-4-fluorobenzoate typically involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 2-chloro-3-cyano-4-fluorobenzoic acid.

    Reduction: Formation of 2-chloro-3-amino-4-fluorobenzoate.

Scientific Research Applications

Ethyl 2-chloro-3-cyano-4-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluoro groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Cyanobenzoate

Structural Differences: Lacks the 2-chloro and 4-fluoro substituents, retaining only the 4-cyano group. Properties and Applications:

  • Hazard Profile: Classified under EU regulations (CLP) as a skin/eye irritant, with endocrine-disrupting properties noted in some analogs .
  • Bioactivity : Ethyl benzoate derivatives are common in natural product extracts (e.g., turmeric, ginger), where they exhibit antifungal and antimicrobial activity .

Ethyl 4-(3-Chloro-4-fluorophenyl)butanoate

Structural Differences: Features a butanoate ester chain instead of a benzoate ester, with Cl and F on a phenoxy group. Properties and Applications:

  • Solubility : The longer aliphatic chain may enhance lipid solubility, favoring use in agrochemical formulations.
  • Synthesis : Supplier data indicate commercial availability, suggesting industrial relevance as a building block for complex molecules .

Ethyl 2-Chloro-4-fluorobenzoate

Structural Differences: Missing the 3-cyano group, reducing steric hindrance and electron-withdrawing effects. Properties and Applications:

  • Reactivity: The absence of the cyano group likely increases susceptibility to nucleophilic attack at the ester carbonyl.
  • Crystallography : Similar compounds are often analyzed via SHELXL for precise bond-length/angle determination .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Electron-Withdrawing Effect Hydrolysis Rate (Relative) Applications
Ethyl 2-chloro-3-cyano-4-fluorobenzoate 2-Cl, 3-CN, 4-F High Moderate Pharma intermediates
Ethyl 4-cyanobenzoate 4-CN Moderate Low Bioactive extracts
Ethyl 4-(3-Cl-4-F-phenyl)butanoate 3-Cl, 4-F (phenoxy) High High Agrochemicals

Table 2: Hazard Classification Comparison

Compound Hazard Class (EU) Endocrine Disruption Risk
This compound Not classified* Potential (inferred)
Ethyl 4-cyanobenzoate Skin/Eye Irritant Confirmed

*No direct data; inferred from structural similarity.

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